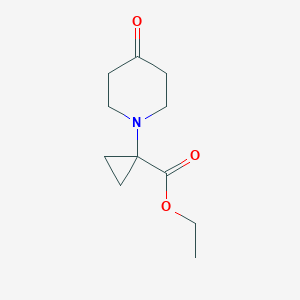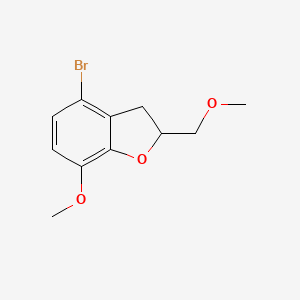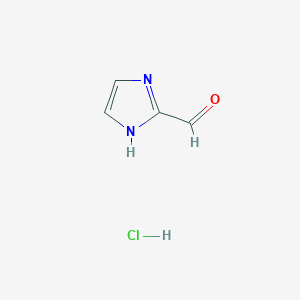
1H-Imidazole-2-carbaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-2-carbaldehyde hydrochloride is a heterocyclic compound that features an imidazole ring with an aldehyde group at the second position. This compound is known for its versatility in various chemical reactions and its significant role in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-carbaldehyde hydrochloride can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles followed by dehydrative aromatization . Another method includes the reaction of 4-bromo-1H-imidazole with i-PrMgCl in dry THF, followed by the addition of n-BuLi .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis with enhanced efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: Imidazole-2-carboxylic acid.
Reduction: Imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1H-Imidazole-2-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and ligands.
Biology: The compound is employed in the study of enzyme inhibitors and protein interactions.
Industry: The compound is used in the fabrication of colorimetric chemosensors and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-carbaldehyde hydrochloride involves its interaction with various molecular targets. For instance, it acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is relevant in the treatment of type-2 diabetes . The compound’s aldehyde group allows it to form Schiff bases with amino acids, facilitating its role in biochemical pathways .
Comparison with Similar Compounds
- 1H-Imidazole-4-carbaldehyde
- 1-Methyl-2-imidazolecarboxaldehyde
- 2-Imidazolecarboxaldehyde
Comparison: 1H-Imidazole-2-carbaldehyde hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 1H-Imidazole-4-carbaldehyde, it has different electronic properties and reactivity due to the position of the aldehyde group. The presence of a methyl group in 1-Methyl-2-imidazolecarboxaldehyde alters its steric and electronic characteristics, making it suitable for different applications .
Properties
Molecular Formula |
C4H5ClN2O |
|---|---|
Molecular Weight |
132.55 g/mol |
IUPAC Name |
1H-imidazole-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C4H4N2O.ClH/c7-3-4-5-1-2-6-4;/h1-3H,(H,5,6);1H |
InChI Key |
SLMXHLWNDOAYHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


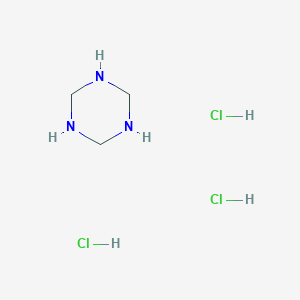
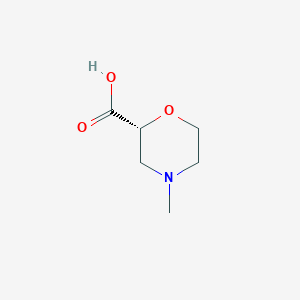

![6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12936928.png)

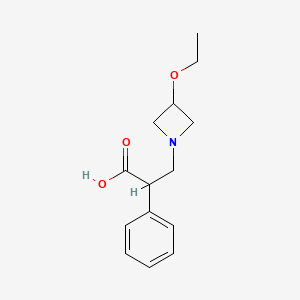
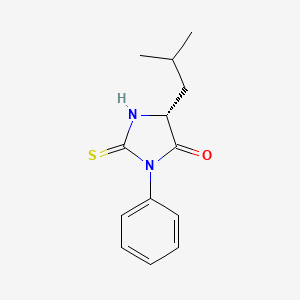
![6'-Fluorospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B12936958.png)

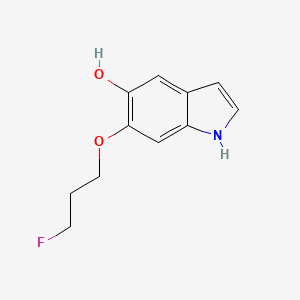
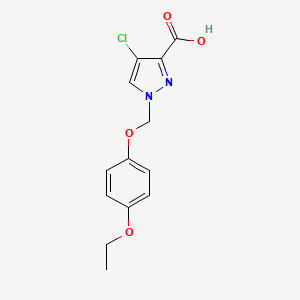
![Bicyclo[2.1.1]hexan-5-one](/img/structure/B12936980.png)
